molecular formula C10H6N4O2 B11478233 4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol

4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol

Cat. No.: B11478233
M. Wt: 214.18 g/mol
InChI Key: PIYOEYGZLXACNS-UHFFFAOYSA-N
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Description

4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol is a compound that belongs to the class of oxadiazolopyrazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of both oxadiazole and pyrazine rings in the structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolooxazinetriones with diaminofurazan in anhydrous ethyl acetate under reflux conditions. This reaction yields spiro compounds, which can be further modified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole and pyrazine rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group and the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.

Major Products

The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and substituted phenols and heterocycles from substitution reactions.

Scientific Research Applications

4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole and pyrazine rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazolopyrazines and related heterocycles, such as:

Uniqueness

The uniqueness of 4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol lies in its specific structural features, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol

InChI

InChI=1S/C10H6N4O2/c15-7-3-1-6(2-4-7)8-5-11-9-10(12-8)14-16-13-9/h1-5,15H

InChI Key

PIYOEYGZLXACNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NON=C3N=C2)O

Origin of Product

United States

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